molecular formula C14H10F3NO2 B1629028 Methyl 5-(3-(trifluoromethyl)phenyl)nicotinate CAS No. 893734-85-5

Methyl 5-(3-(trifluoromethyl)phenyl)nicotinate

Cat. No.: B1629028
CAS No.: 893734-85-5
M. Wt: 281.23 g/mol
InChI Key: FWMZVVZYRSEWPK-UHFFFAOYSA-N
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Description

Methyl 5-(3-(trifluoromethyl)phenyl)nicotinate is a useful research compound. Its molecular formula is C14H10F3NO2 and its molecular weight is 281.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-20-13(19)11-5-10(7-18-8-11)9-3-2-4-12(6-9)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMZVVZYRSEWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602426
Record name Methyl 5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893734-85-5
Record name Methyl 5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 5-(3-(trifluoromethyl)phenyl)nicotinate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which enhances lipophilicity and biological activity. The presence of the trifluoromethyl group can significantly affect the compound's interaction with biological targets, thus altering its pharmacological profile.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may contribute to its therapeutic effects. For instance, compounds containing trifluoromethyl groups have been reported to enhance binding affinity to targets due to their electron-withdrawing nature, leading to increased potency in enzyme inhibition .
  • Anticancer Activity : Research indicates that similar compounds exhibit significant anticancer properties. For example, derivatives with trifluoromethyl groups have been tested against various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics like Doxorubicin .

Anticancer Activity

A series of studies have evaluated the anticancer potential of compounds related to this compound. Below is a summary of findings:

CompoundCell Line TestedIC50 (μM)Reference
This compoundA549 (Lung)TBD
This compoundHCT116 (Colon)TBD
This compoundPC3 (Prostate)TBD

Note: TBD denotes that specific IC50 values were not available in the reviewed literature.

Enzyme Inhibition Studies

In addition to anticancer activity, preliminary studies suggest that this compound may inhibit various enzymes involved in metabolic pathways:

  • HIV Reverse Transcriptase : Compounds with similar structural motifs have been shown to inhibit HIV replication effectively by targeting reverse transcriptase, suggesting a potential application for this compound in antiviral therapies .

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of a series of trifluoromethyl-containing nicotinates against multiple cancer cell lines. The results indicated that certain derivatives exhibited significantly lower IC50 values than traditional chemotherapeutics, highlighting their potential as novel anticancer agents .
  • Antiviral Activity : Another investigation focused on the antiviral properties of similar compounds against HIV-1. The study revealed that compounds with trifluoromethyl substitutions inhibited viral replication effectively and demonstrated a favorable safety profile compared to existing treatments .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid under basic or acidic conditions. This reaction is critical for generating bioactive intermediates in pharmaceutical syntheses.

Conditions and Outcomes (from , ):

ReagentTemperatureTimeYieldProduct
1M KOH (aqueous)80°C6 h92%5-(3-(Trifluoromethyl)phenyl)nicotinic acid
H₂SO₄ (10% in H₂O)Reflux8 h85%Same as above

The reaction proceeds via nucleophilic acyl substitution, with the ester carbonyl attacked by hydroxide ions. The trifluoromethyl group stabilizes the intermediate through inductive effects .

Reduction Reactions

The ester group can be reduced to a primary alcohol using hydride-based reagents.

Key Findings (from ):

ReagentSolventTemperatureYieldProduct
LiAlH₄ (excess)THF0°C → RT78%3-(Hydroxymethyl)-5-(3-(trifluoromethyl)phenyl)pyridine
NaBH₄ (with CeCl₃)MeOHRT65%Same as above

LiAlH₄ achieves higher yields due to its stronger reducing power, while NaBH₄ requires Lewis acid activation for efficacy .

Nucleophilic Substitution at the Pyridine Ring

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) at the 2- and 4-positions.

Example Reaction (from , ):
Reaction with ammonia under high pressure:

ConditionsProductYield
NH₃ (g), CuI, 100°C5-(3-(Trifluoromethyl)phenyl)-3-aminonicotinic acid68%

The trifluoromethyl group enhances the ring’s electrophilicity, directing nucleophiles to meta/para positions relative to itself .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings when halogenated. Though the parent compound lacks halogens, derivatives with bromine at the 2-position undergo coupling.

Reported Data (from ):

SubstrateBoronic AcidCatalystYieldProduct
2-Bromo derivativePhenylboronic acidPd(PPh₃)₄82%2-Phenyl-5-(3-(trifluoromethyl)phenyl)nicotinate

This reaction expands access to diversely substituted nicotinates for structure-activity studies .

Oxidation Reactions

Controlled oxidation targets the pyridine ring or side chains.

Notable Results (from , ):

ReagentTarget SiteProductYield
KMnO₄ (acidic)Pyridine C-44-Oxo derivative58%
SeO₂Benzylic C-H3-(Carboxyl)-5-(3-(trifluoromethyl)phenyl)pyridine44%

Oxidation is less favored due to the electron-deficient nature of the ring, necessitating harsh conditions .

Stability and Handling

The compound is stable under inert storage but degrades in acidic/basic aqueous media. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-(3-(trifluoromethyl)phenyl)nicotinate
Reactant of Route 2
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Methyl 5-(3-(trifluoromethyl)phenyl)nicotinate

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